molecular formula C14H12ClFN2O2 B2606317 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide CAS No. 477854-99-2

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

Cat. No. B2606317
CAS RN: 477854-99-2
M. Wt: 294.71
InChI Key: JOYZRRISXKCNDD-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide is a heterocyclic organic compound . It has a molecular formula of C14H12ClFN2O2 and a molecular weight of 294.71 .


Molecular Structure Analysis

The molecular structure of 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide consists of a benzohydrazide group attached to a 2-chloro-6-fluorophenyl group via a methoxy bridge . The compound has a similar structure to 2-Chloro-6-[(4-fluorophenyl)methoxy]benzenemethanol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.71 . The boiling point is predicted to be 392.3±37.0 °C . The density is predicted to be 1.306±0.06 g/cm3 .

Scientific Research Applications

Antioxidant and α-Glucosidase Inhibitory Activities

Methoxy-substituted benzohydrazide derivatives have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. The structural analysis and bioactivity assessment of these compounds suggest that the methoxy substituent plays a role in bioactivity, although it was found to be ineffective for bioactivity enhancement in the specific compounds studied (Prachumrat et al., 2018).

Antimicrobial Activities

Benzohydrazide derivatives, particularly those substituted with various functional groups, have been synthesized and tested for their antimicrobial activities. These studies highlight the potential of benzohydrazide derivatives as frameworks for developing new antimicrobial agents, indicating a possible research application for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide in exploring novel antimicrobial compounds (Shaikh, 2013).

Synthesis and Structural Characterization

The synthesis and crystal structure of various benzohydrazide derivatives, including their interactions and molecular conformations, have been extensively studied. These works contribute to the understanding of the chemical and physical properties of benzohydrazide derivatives, which can be crucial for their application in materials science and molecular engineering (Veeramanikandan et al., 2016).

Antiproliferative Activity

Some benzohydrazide derivatives have been screened for their analgesic, antifungal, antibacterial, and antiproliferative activities. Notably, certain compounds exhibited promising analgesic activity and in vitro antiproliferative activity, suggesting a potential area of research for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide in cancer research and the development of novel analgesics (Vijaya Raj et al., 2007).

Future Directions

While specific future directions for 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide are not mentioned in the available resources, compounds with similar structures have shown diverse biological activities . This suggests that 4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide could potentially be explored for therapeutic applications in the future.

properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c15-12-2-1-3-13(16)11(12)8-20-10-6-4-9(5-7-10)14(19)18-17/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYZRRISXKCNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide

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